8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a fused heterocyclic scaffold with notable pharmacological applications. Its structure features a cyclopenta-fused pyrazolopyrimidine core substituted at the 8-position with a 4-benzylpiperazine group, at the 2-position with a methyl group, and at the 3-position with a phenyl group. The compound’s design aligns with efforts to optimize pharmacokinetic properties and receptor binding affinity in this class .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-20-25(22-11-6-3-7-12-22)26-28-24-14-8-13-23(24)27(32(26)29-20)31-17-15-30(16-18-31)19-21-9-4-2-5-10-21/h2-7,9-12H,8,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICHNOMIQKSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The chloropyrimidine intermediate undergoes nucleophilic substitution with 4-benzylpiperazine to install the benzylpiperazin-1-yl moiety. In a representative procedure, 4-chloro-6-hydrazinylpyrimidine is treated with excess piperazine (1.5 equiv) in ethanol at 5°C, followed by stirring at room temperature for 3 hours. Triethylamine is added to scavenge HCl, improving reaction efficiency (74% yield).
Catalytic Hydrogenation for Deprotection
Benzyl-protected intermediates are deprotected via hydrogenation using 5% palladium-carbon under 80–100 psi H₂ in acetic acid. For example, hydrogenating 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine removes the benzyl group, yielding 1-methyl-3-phenylpiperazine after basification with NaOH (pH 11–12) and extraction with toluene.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
- Lithium Aluminium Hydride (LiAlH₄) : Reduces carbonyl groups to methylene units in THF at reflux (40–70°C).
- Sodium Hydride (NaH) : Facilitates methylations with methyl iodide in DMF, minimizing side products like 1,4-dimethyl-2-phenylpiperazine.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
- HPLC : Purity >99% achieved via recrystallization from ethanol/water mixtures.
- Yield Enhancements : Using 1.2 equiv methyl iodide in DMF increases methylation efficiency to 93.8%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pyrazolo-pyrimidine formation are mitigated by using electron-deficient dicarbonyl compounds, which favor 5-exo trig cyclization.
Byproduct Formation
- Impurity Control : NaH in DMF suppresses 1,4-dimethyl-2-phenylpiperazine formation during methylations.
- Chromatography-Free Purification : Recrystallization from cyclohexane/toluene mixtures eliminates column chromatography, scaling production.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patented methods describe continuous hydrogenation reactors for deprotection, reducing batch-to-batch variability.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) in methylations reduces environmental impact while maintaining 92% yields.
Chemical Reactions Analysis
8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications of 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
This compound is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a cyclopenta[d]pyrazolo framework, contributing to its unique chemical properties and potential biological activities.
Interaction with CDK2
Interaction studies have indicated that this compound interacts with CDK2 and potentially other kinases involved in cancer progression. Molecular docking studies suggest that its binding affinity is influenced by the specific substituents on the pyrazolo-pyrimidine core. This interaction profile provides insights into its mechanism of action and potential therapeutic uses.
The uniqueness of this compound lies in its specific structural modifications that enhance its selectivity and potency against CDK2 compared to other derivatives within the pyrazolo-pyrimidine family. The presence of the benzylpiperazine moiety may also contribute to improved solubility and bioavailability.
Structural Similarities
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The binding of the compound to its target can result in changes in the conformation and activity of the protein, ultimately affecting cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Substituent Variations at Position 8
- Molecular weight is estimated at ~483.5 g/mol (based on similar derivatives) .
- 8-Chloro-2-m-tolyl analog (CAS 889939-52-0) : A chloro substituent at position 8 and a 3-methylphenyl group at position 2 result in a lower molecular weight (283.76 g/mol) and predicted density of 1.38 g/cm³. This analog lacks the piperazine moiety, suggesting reduced CRF1 affinity .
B. Substituent Variations at Position 3
- For example, 7-chloro-3-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (MW 276.07) was synthesized for anti-Wolbachia applications, highlighting substituent-driven repurposing .
Functional Group Modifications
- Trifluoromethyl and Carboxylic Acid Derivatives : Compounds like 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 505054-58-0) introduce electron-withdrawing groups, increasing acidity (pKa ~0.02) and altering solubility profiles .
- Thieno-Pyrimidine Hybrids: Replacing the pyrazolo core with a thieno[2,3-d]pyrimidine (e.g., 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) modifies ring electronics, though biological data for this class remain unexplored .
Pharmacological and Structural Insights
CRF1 Receptor Antagonism
The target compound’s benzylpiperazine group is critical for CRF1 antagonism, as seen in related 6,7-dihydro-5H-cyclopenta[d]pyrazolopyrimidines. In vitro studies indicate that bulkier substituents at position 8 improve receptor binding, while smaller groups (e.g., chloro) reduce activity .
Conformational Analysis
X-ray crystallography of analogs (e.g., 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) reveals:
Data Tables
Table 1. Key Structural and Physicochemical Comparisons
Biological Activity
The compound 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 423.564 g/mol. Its structure includes a cyclopentapyrazolopyrimidine core, which is known to influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives incorporating piperazine moieties have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Compounds exhibiting structural similarities demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in MCF7 breast cancer cells and A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF7 | 0.25 |
| 8-(4-benzylpiperazin-1-yl)-2-methyl... | MCF7 | Similar efficacy |
| 8-(4-benzylpiperazin-1-yl)-2-methyl... | A549 | Comparable results |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Research on related piperazine derivatives has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses:
- In Vivo Models : In paw edema models, significant reductions in inflammation were observed with derivatives exhibiting structural similarities to our compound .
Case Studies
Several studies have explored the pharmacological profiles of piperazine-based compounds:
- Study on Piperazine Derivatives : A study evaluated various piperazine derivatives for their anticancer properties and found that modifications at the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines .
- In Vivo Efficacy : Another study demonstrated that certain derivatives reduced tumor growth in animal models compared to controls when administered in a specific dosage regimen .
Q & A
Q. What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, 1,3-biselectrophilic reagents (e.g., β-diketones or α,β-unsaturated carbonyls) react with NH-3-aminopyrazoles under basic conditions (e.g., K₂CO₃ in DMF) to form the fused ring system . Key parameters include temperature control (80–120°C) and solvent selection to minimize side reactions. Post-condensation modifications (e.g., introducing the benzylpiperazine group) are achieved via nucleophilic substitution or coupling reactions .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments, especially for distinguishing cyclopentane diastereotopic protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 7.0–8.5 ppm) .
- HRMS (ESI) : Validates molecular weight with <5 ppm error, critical for confirming substitutions like the trifluoromethyl group .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives) .
Q. What are the standard protocols for purity assessment during synthesis?
Purity is evaluated via:
- HPLC-UV/Vis with a C18 column (acetonitrile/water gradient) and detection at 254 nm.
- Thin-Layer Chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress .
- Elemental Analysis (C, H, N) to ensure deviations <0.4% from theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To mitigate:
- Use standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) .
- Perform comparative studies with reference compounds (e.g., sildenafil for PDE5 inhibition) under identical conditions.
- Validate target engagement via X-ray crystallography or surface plasmon resonance (SPR) to confirm binding modes .
Q. What strategies optimize regioselectivity in introducing the benzylpiperazine moiety?
Regioselective installation requires:
- Activating the pyrimidine ring at the 8-position using Lewis acids (e.g., ZnCl₂) to direct substitution .
- Employing Buchwald-Hartwig coupling for aryl-amine bonds, with Pd(OAc)₂/XPhos as a catalyst system (yields >75%) .
- Protecting competing reactive sites (e.g., methyl groups) with tert-butyldimethylsilyl (TBS) ethers during synthesis .
Q. How do structural modifications (e.g., cyclopentane vs. cyclohexane fusion) impact pharmacokinetic properties?
Cyclopentane fusion reduces conformational flexibility, enhancing metabolic stability (e.g., CYP3A4 resistance) compared to cyclohexane analogues. Key metrics:
- LogP : Calculated values (e.g., 3.8 vs. 4.2) correlate with improved blood-brain barrier penetration .
- Plasma Protein Binding : Assessed via equilibrium dialysis; cyclopentane derivatives show 85–90% binding vs. 75–80% for cyclohexane .
Methodological Considerations
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to kinase domains (e.g., CDK2) using PyMOL for visualization .
- QSAR Models : Utilize descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict IC₅₀ values .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to troubleshoot low yields in multi-step syntheses?
Common fixes include:
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts .
- Catalyst Screening : Test Pd/C, NiCl₂, or CuI for coupling steps; optimize equivalents (e.g., 5 mol% Pd(OAc)₂) .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate slow steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
